molecular formula C7H2Cl4N2 B1261004 4,5,6,7-Tetrachloro-1,3-benzodiazole CAS No. 15952-58-6

4,5,6,7-Tetrachloro-1,3-benzodiazole

Katalognummer: B1261004
CAS-Nummer: 15952-58-6
Molekulargewicht: 255.9 g/mol
InChI-Schlüssel: ILWGGMUSEHTKEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrachloro-1,3-benzodiazole is a heterocyclic aromatic compound characterized by a six-membered benzene ring fused to a five-membered imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse pharmacological properties and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-1,3-benzodiazole typically involves the reaction of o-phenylenediamine with tetrachlorophthalic anhydride under acidic conditions. The reaction proceeds through a cyclization process, forming the benzimidazole ring. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrachloro-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrachloro-1,3-benzodiazole has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrachloro-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5,6,7-tetrachloro-2-trifluoromethylbenzimidazole
  • 4,5,6,7-tetrachloro-1-propylbenzimidazole
  • 4,5,6,7-tetraiodobenzimidazole

Uniqueness

4,5,6,7-Tetrachloro-1,3-benzodiazole is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of four chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Eigenschaften

CAS-Nummer

15952-58-6

Molekularformel

C7H2Cl4N2

Molekulargewicht

255.9 g/mol

IUPAC-Name

4,5,6,7-tetrachloro-1H-benzimidazole

InChI

InChI=1S/C7H2Cl4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)

InChI-Schlüssel

ILWGGMUSEHTKEQ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=C(C(=C2Cl)Cl)Cl)Cl

Kanonische SMILES

C1=NC2=C(N1)C(=C(C(=C2Cl)Cl)Cl)Cl

Synonyme

4,5,6,7-tetrachlorobenzimidazole

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.